![molecular formula C20H18O2 B14289896 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene CAS No. 113918-63-1](/img/structure/B14289896.png)
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is an organic compound that features a naphthalene core substituted with benzyloxy and prop-2-en-1-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be added via an etherification reaction using allyl bromide and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced forms of the prop-2-en-1-yloxy group.
Substitution: Substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-2-propanol: Shares the benzyloxy group but differs in the rest of the structure.
1-(Benzyloxy)-4-methoxynaphthalene: Similar naphthalene core with different substituents.
1-(Benzyloxy)-4-ethoxynaphthalene: Similar structure with an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is unique due to the combination of the benzyloxy and prop-2-en-1-yloxy groups on the naphthalene core. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propiedades
Número CAS |
113918-63-1 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-phenylmethoxy-4-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C20H18O2/c1-2-14-21-19-12-13-20(18-11-7-6-10-17(18)19)22-15-16-8-4-3-5-9-16/h2-13H,1,14-15H2 |
Clave InChI |
DXUICLHOQXJAEF-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


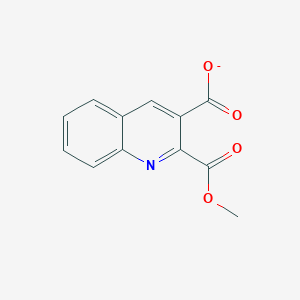
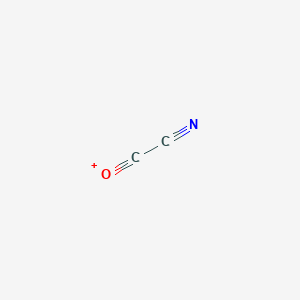
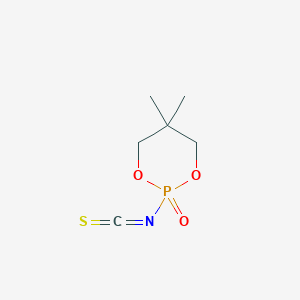
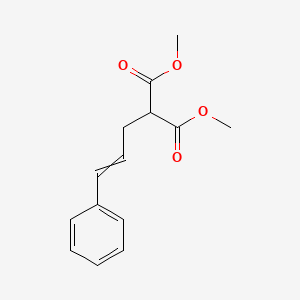


![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

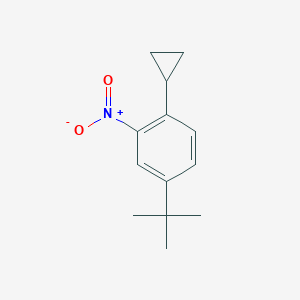
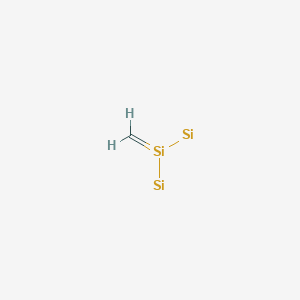
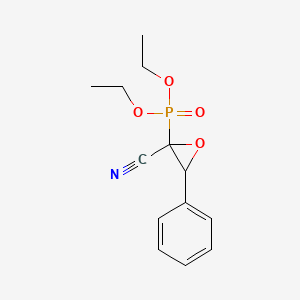
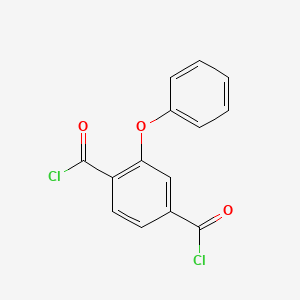
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
